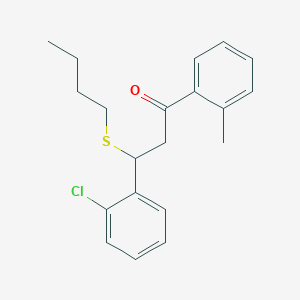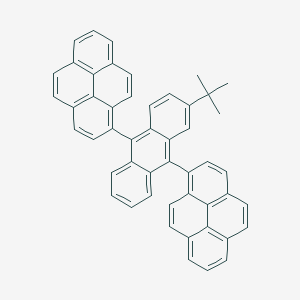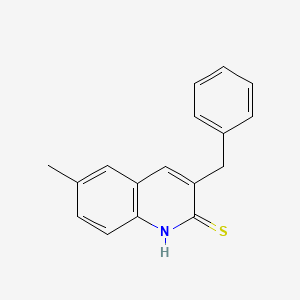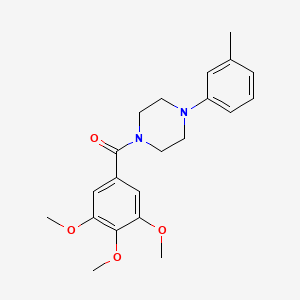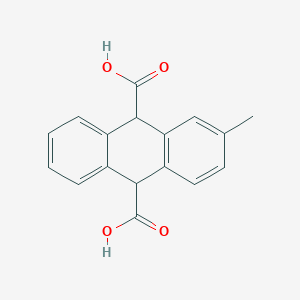
2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid is an organic compound with the molecular formula C17H14O4 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two carboxylic acid groups at the 9 and 10 positions, as well as a methyl group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid typically involves the oxidation of 2-methylanthracene. The process can be carried out using various oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions. The reaction proceeds through the formation of intermediate dihydroxy compounds, which are subsequently oxidized to form the dicarboxylic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or alkanes.
科学的研究の応用
2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique therapeutic properties.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing effects of the methyl and carboxylic acid groups, respectively. These groups can affect the compound’s stability, reactivity, and interaction with other molecules.
類似化合物との比較
Similar Compounds
9,10-Dihydroanthracene: Lacks the carboxylic acid groups and methyl group, making it less reactive in certain chemical reactions.
2-Methylanthracene: Similar structure but without the carboxylic acid groups, leading to different reactivity and applications.
Anthracene-9,10-dicarboxylic acid: Lacks the methyl group, which can influence its chemical properties and reactivity.
Uniqueness
2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid is unique due to the presence of both the methyl group and the carboxylic acid groups. This combination of functional groups provides a distinct set of chemical properties, making it valuable for specific research and industrial applications.
特性
CAS番号 |
847663-08-5 |
|---|---|
分子式 |
C17H14O4 |
分子量 |
282.29 g/mol |
IUPAC名 |
2-methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid |
InChI |
InChI=1S/C17H14O4/c1-9-6-7-12-13(8-9)15(17(20)21)11-5-3-2-4-10(11)14(12)16(18)19/h2-8,14-15H,1H3,(H,18,19)(H,20,21) |
InChIキー |
VHIRYPVEJXSAOF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(C3=CC=CC=C3C2C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol](/img/structure/B14179959.png)
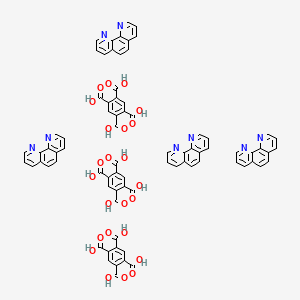
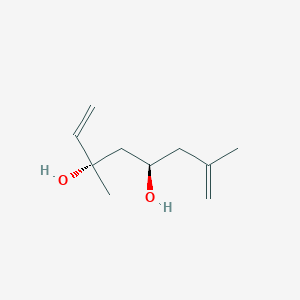
![4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14179970.png)
![2,2'-{4-[4-(Propan-2-yl)phenyl]-4H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14179977.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one](/img/structure/B14179981.png)
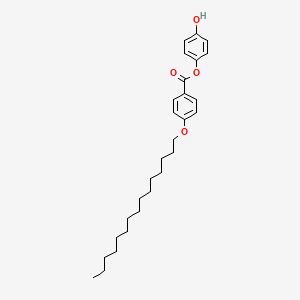

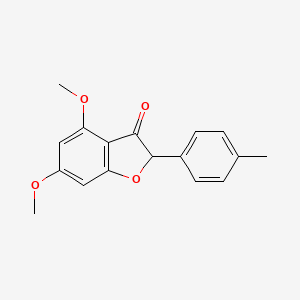
![N-[4-Chloro-2-(2,2-dimethylpropoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B14180009.png)
